Product packaging for 1-Heptadecanol, 1-acetate(Cat. No.:CAS No. 822-20-8)

1-Heptadecanol, 1-acetate

Cat. No.: B1265646
CAS No.: 822-20-8
M. Wt: 298.5 g/mol
InChI Key: BGBUNTANUVVMIQ-UHFFFAOYSA-N
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Description

Heptadecyl Acetate ( 822-20-8) is a long-chain fatty acid ester with the molecular formula C 19 H 38 O 2 and a molecular weight of 298.5 g/mol [ ]. This compound is characterized as a white or colorless to light yellow solid at room temperature, with a melting point of approximately 24 °C [ ]. It is offered at a high purity level of >98.0% as determined by GC analysis [ ]. In scientific research, Heptadecyl Acetate serves a versatile role due to its amphiphilic nature. It is commonly employed as an emulsifier, surfactant, and lubricant , where it forms an amphiphilic layer on material surfaces to reduce tension and increase solubility [ ]. Its applications extend to the synthesis of polymers, liposomes, and other nanomaterials [ ]. The compound can be synthesized via a classic acid-catalyzed esterification reaction between heptadecanol and acetic acid [ ]. Research indicates Heptadecyl Acetate possesses notable biological properties. Studies suggest it may act to increase cell proliferation and reduce inflammation in human skin cells , and it also exhibits antibacterial and antifungal properties [ ]. Furthermore, it functions as a pheromone in certain insect species , making it a compound of interest in entomological studies and pest control research [ ]. For analytical purposes, Heptadecyl Acetate can be analyzed using reverse-phase (RP) HPLC methods [ ]. Attention: This product is For Research Use Only and is not intended for diagnostic or therapeutic use, or for human consumption [ ].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H38O2 B1265646 1-Heptadecanol, 1-acetate CAS No. 822-20-8

Properties

IUPAC Name

heptadecyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19(2)20/h3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBUNTANUVVMIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20231612
Record name Heptadecyl acetate
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Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

822-20-8
Record name 1-Heptadecanol, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=822-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptadecyl acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptadecyl acetate
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Record name Heptadecyl acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadecyl acetate is typically synthesized through an esterification reaction between heptadecanol and acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to drive the reaction to completion. The general reaction can be represented as follows:

C17H35OH+CH3COOHC19H38O2+H2O\text{C}_{17}\text{H}_{35}\text{OH} + \text{CH}_3\text{COOH} \rightarrow \text{C}_{19}\text{H}_{38}\text{O}_2 + \text{H}_2\text{O} C17​H35​OH+CH3​COOH→C19​H38​O2​+H2​O

Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where heptadecanol and acetic acid are mixed in the presence of a strong acid catalyst. The mixture is heated to around 150-200°C to facilitate the reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products.

Types of Reactions:

    Hydrolysis: Heptadecyl acetate can undergo hydrolysis in the presence of an acid or base to yield heptadecanol and acetic acid. Acidic hydrolysis involves heating the ester with water and a strong acid catalyst, while basic hydrolysis (saponification) involves a strong base like sodium hydroxide.

    Oxidation: Although esters are generally resistant to oxidation, under strong oxidative conditions, heptadecyl acetate can be oxidized to produce heptadecanoic acid and other by-products.

    Reduction: Reduction of heptadecyl acetate can yield heptadecanol, especially when using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Water, sulfuric acid (acidic hydrolysis), sodium hydroxide (basic hydrolysis).

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

    Hydrolysis: Heptadecanol and acetic acid.

    Oxidation: Heptadecanoic acid.

    Reduction: Heptadecanol.

Scientific Research Applications

Heptadecyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis. It is also employed in the study of esterification and hydrolysis reactions.

    Biology: Acts as a pheromone in certain insect species, making it useful in entomological studies and pest control research.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.

    Industry: Utilized in the manufacture of fragrances, lubricants, and plasticizers. Its pleasant odor makes it a valuable component in perfumes and cosmetics.

Mechanism of Action

The mechanism of action of heptadecyl acetate varies depending on its application:

    As a Pheromone: It interacts with specific olfactory receptors in insects, triggering behavioral responses such as attraction or repulsion.

    In Chemical Reactions: Acts as a reactant or intermediate, undergoing transformations through well-defined organic reactions like esterification, hydrolysis, and reduction.

Comparison with Similar Compounds

Conclusion

Heptadecyl acetate is a versatile compound with significant applications in various fields of science and industry Its unique chemical properties and reactivity make it a valuable substance for research and practical applications

Biological Activity

Heptadecyl acetate, a fatty acid ester with the chemical formula C19_{19}H38_{38}O2_2, has garnered attention in various biological and pharmacological studies due to its potential bioactive properties. This article explores the biological activity of heptadecyl acetate, focusing on its cytotoxicity, antimicrobial effects, and other pharmacological applications.

Heptadecyl acetate is classified as a long-chain fatty acid ester. Its structure consists of a heptadecyl group (derived from heptadecanoic acid) linked to an acetate group. This compound is primarily studied for its biological activities, including antimicrobial and anticancer properties.

Table 1: Cytotoxicity of Related Compounds

CompoundIC50_{50} (μg/ml)Target Cell Line
Heptadecyl benzoate8.92HepG-2
Doxorubicin1.25HepG-2
Methyl dihydroxybenzoate25.66HepG-2

Antimicrobial Activity

Heptadecyl acetate's potential as an antimicrobial agent is supported by studies on similar compounds. Fatty acid esters have demonstrated significant antibacterial activity against various pathogens. For example, compounds derived from microbial sources have shown efficacy against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

The mechanisms underlying the biological activity of heptadecyl acetate may involve multiple pathways:

  • Membrane Disruption : Fatty acid esters can integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Inhibition of Cellular Processes : Similar compounds have been shown to interfere with cellular signaling pathways, potentially leading to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of fatty acids and their esters. Notably:

  • Anticancer Activity : The anticancer properties of fatty acid derivatives have been well-documented. For instance, compounds like heptadecyl benzoate exhibit selective toxicity towards cancer cells while sparing normal cells .
  • Antimicrobial Efficacy : The antimicrobial properties of fatty acids are attributed to their ability to disrupt bacterial cell membranes. Research indicates that various long-chain fatty acids possess broad-spectrum antibacterial effects .

Q & A

Basic Research Questions

Q. How is heptadecyl acetate quantified in plant tissue samples, and what analytical methods are recommended for reproducibility?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used for quantification. Key steps include:

  • Sample preparation via solvent extraction (e.g., hexane or ethyl acetate) with internal standards (e.g., deuterated analogs) to control matrix effects .
  • Column selection (e.g., DB-5MS capillary column) and temperature gradients optimized to resolve heptadecyl acetate from co-eluting compounds like fatty acid esters .
  • Calibration curves using certified reference materials, with validation via spike-recovery tests (recovery rates >90% recommended) .

Q. What biological roles does heptadecyl acetate play in plant-insect interactions?

  • Methodological Answer : In tea leaves, heptadecyl acetate concentrations decrease under methyl jasmonate treatment, suggesting a role in stress response or indirect defense signaling. Experimental validation involves:

  • Comparative metabolomic profiling of treated vs. untreated tissues .
  • Behavioral assays (e.g., olfactometer tests) to assess insect attraction/repulsion .

Q. What are the standard protocols for synthesizing heptadecyl acetate in laboratory settings?

  • Methodological Answer : Synthesis typically involves esterification of 1-heptadecanol with acetic anhydride:

  • Catalysis by sulfuric acid or lipases under reflux conditions .
  • Purification via silica gel chromatography, with structural confirmation by NMR (¹H and ¹³C) and FT-IR (C=O stretch at ~1740 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on heptadecyl acetate's concentration variations across plant species or treatments?

  • Methodological Answer : Discrepancies may arise from differences in extraction protocols or environmental factors. Mitigation strategies include:

  • Meta-analysis of published datasets with normalization to internal standards .
  • Controlled experiments isolating variables (e.g., light, temperature) using factorial design .
  • Statistical tools like ANOVA with post-hoc tests to identify confounding factors .

Q. What experimental designs are optimal for studying heptadecyl acetate's repellent effects on Varroa mites in apicultural research?

  • Methodological Answer : The Udine University study provides a template:

  • Field trials : Establish control and experimental bee colonies, ensuring uniform brood frame counts and mite infestation baselines.
  • Dose-response assays : Apply heptadecyl acetate at varying concentrations (e.g., 0.1–5 µg/mL) to assess repellency thresholds.
  • Data collection : Quantify mite migration to brood cells vs. adult bees using stereomicroscopy and statistical models (e.g., logistic regression).

Q. How can researchers optimize heptadecyl acetate synthesis for high yield and minimal byproducts?

  • Methodological Answer : Advanced approaches include:

  • Green chemistry : Enzyme-catalyzed esterification (e.g., immobilized Candida antarctica lipase B) to reduce waste .
  • Process optimization : Response Surface Methodology (RSM) to model variables (temperature, catalyst concentration) for maximum yield .

Q. What mechanistic studies elucidate heptadecyl acetate's role in queen bee egg-laying stimulation?

  • Methodological Answer : Hypothesized pathways involve pheromone mimicry or endocrine disruption. Experimental frameworks:

  • Transcriptomic analysis : Compare gene expression in queen ovaries exposed to heptadecyl acetate vs. controls .
  • Receptor-binding assays : Use radiolabeled heptadecyl acetate to identify target proteins in bee tissues .

Data Presentation Guidelines

  • Tables : Include retention times, mass spectra fragments (e.g., m/z 298 for heptadecyl acetate), and confidence intervals for reproducibility .
  • Figures : Use boxplots to visualize concentration variances across treatments, with error bars representing SEM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.